N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide
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Overview
Description
N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids These compounds are known for their ability to interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Attachment of the Pentyl Chain: The pentyl chain is attached through an alkylation reaction, using alkyl halides under basic conditions.
Final Coupling: The final step involves coupling the indazole core with the amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors, providing insights into receptor binding and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for research and potential pharmaceutical use.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors is associated with various physiological effects, including modulation of neurotransmitter release, pain perception, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA): Similar structure but with a fluorobenzyl group.
(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Similar structure but with a benzyl group instead of a pentyl group.
Uniqueness
N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide is unique due to its specific structural features, such as the pentyl chain and the indazole core. These features contribute to its distinct binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H28N4O2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
DHGROCCLLLHPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N |
Origin of Product |
United States |
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